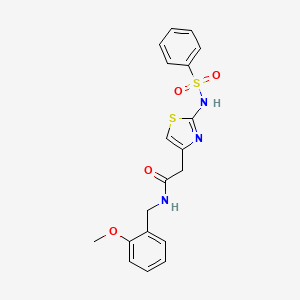

N-(2-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-26-17-10-6-5-7-14(17)12-20-18(23)11-15-13-27-19(21-15)22-28(24,25)16-8-3-2-4-9-16/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNETVOISBKITJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Sulfonamide Group: The phenylsulfonamide group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through nucleophilic substitution reactions, where a methoxybenzyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme interactions.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide depends on its specific application:

Molecular Targets: It may interact with enzymes or receptors, altering their activity.

Pathways Involved: It could modulate biochemical pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on synthesis, spectral properties, and biological implications.

Structural Analogues with Thiazole-Sulfonamide Cores

Key Observations :

- The methoxybenzyl group in the target compound distinguishes it from simpler analogs (e.g., ), likely improving membrane permeability and target engagement.

- Compound 17d () shares a sulfonamido-thiazole core but replaces methoxybenzyl with a bicycloheptane group, enhancing selectivity for CDK9 via steric effects .

- Ethyl ester derivatives () exhibit reduced metabolic stability compared to acetamides, underscoring the importance of the methoxybenzyl-acetamide linkage in prolonging half-life.

Sulfonamide-Containing Heterocycles with Varied Cores

Key Observations :

- Thiazole vs. Triazole Cores : The target compound’s thiazole core provides a rigid planar structure, whereas triazoles () exhibit tautomerism, affecting binding modes and solubility .

- Sulfonamido Group Positioning : In the target compound, the sulfonamido group is directly attached to the thiazole, enabling strong hydrogen bonding with targets, unlike triazoles where it is part of a larger sulfonylphenyl system .

Biological Activity

N-(2-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, identified by its CAS number 921996-83-0, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Characteristics

- Molecular Formula : C19H19N3O4S2

- Molecular Weight : 417.5 g/mol

- Structural Features : The compound features a thiazole ring, a sulfonamide group, and a methoxybenzyl moiety, which are known to contribute to various biological activities.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study conducted by demonstrated that compounds similar to N-(2-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide showed significant inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A case study highlighted the efficacy of thiazole-based compounds in inhibiting tumor growth in xenograft models, suggesting that N-(2-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide may exhibit similar effects .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with disease pathways. For example, it has been reported to modulate the activity of cystic fibrosis transmembrane conductance regulator (CFTR), which is critical in cystic fibrosis treatment .

Summary of Studies

Case Studies

- Antimicrobial Efficacy : A series of tests conducted on various bacterial strains revealed that N-(2-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Anticancer Studies : In vitro studies on human cancer cell lines showed that the compound reduced cell viability significantly compared to control groups. Further investigation into the apoptotic pathways revealed activation of caspases 3 and 9.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-(2-methoxybenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide?

- Answer : Synthesis typically involves:

- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis .

- Sulfonamide introduction : Reaction of thiazole intermediates with phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Acetamide coupling : Acylation of the methoxybenzylamine group using activated esters (e.g., EDCI/HOBt) in DMF .

- Purification : Recrystallization or column chromatography to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity?

- Answer : Key techniques include:

- NMR spectroscopy : H and C NMR to verify methoxybenzyl, thiazole, and sulfonamide moieties .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] ion) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystallizable) .

Q. What preliminary biological activities are associated with this compound?

- Answer : Based on structural analogs (e.g., ):

- Antimicrobial activity : MIC values against S. aureus (2–8 µg/mL) via disruption of bacterial membrane integrity .

- Cytotoxicity : IC values of 10–50 µM against cancer cell lines (e.g., MCF-7) via apoptosis induction .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for sulfonamide coupling .

- Catalyst optimization : Use of DMAP to accelerate acylation steps .

- Temperature control : Low-temperature (-10°C) thiazole ring formation minimizes side products .

Q. How to resolve contradictions in reported biological activity across studies?

- Answer :

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy position) using analogs from .

- Assay standardization : Validate cytotoxicity via ATP-based viability assays to reduce inter-lab variability .

- Molecular docking : Predict binding affinity variations to targets like COX-1 or kinase enzymes .

Q. What strategies identify the compound’s molecular targets?

- Answer :

- Pull-down assays : Use biotinylated derivatives to isolate binding proteins .

- Kinase profiling : Screen against panels of 100+ kinases (e.g., CDK9 inhibition in ) .

- Transcriptomics : RNA-seq to detect pathway alterations (e.g., apoptosis-related genes) .

Q. How to address solubility limitations in in vivo studies?

- Answer :

- Co-solvent systems : Use PEG-400/water mixtures (70:30) for improved solubility .

- Prodrug design : Introduce phosphate groups at the methoxybenzyl position for enhanced bioavailability .

Q. What stability studies are critical for long-term storage?

- Answer :

- Forced degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks .

- HPLC monitoring : Track degradation products (e.g., sulfonamide hydrolysis) under accelerated conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.